5,6-Epoxycholesterol

説明

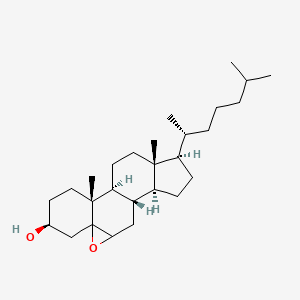

Structure

3D Structure

特性

CAS番号 |

55700-78-2 |

|---|---|

分子式 |

C27H46O2 |

分子量 |

402.7 g/mol |

IUPAC名 |

(1S,2R,5S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |

InChIキー |

PRYIJAGAEJZDBO-XXGHXXDPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@@H](C5)O)C)O4)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

同義語 |

5,6-epoxycholesterol 5alpha,6alpha-epoxycholesterol 5beta,6beta-epoxycholesterol |

製品の起源 |

United States |

Biosynthesis and Endogenous Formation Pathways of 5,6 Epoxycholesterol

Reactive Oxygen Species (ROS) Influence on 5,6-Epoxycholesterol Formation

Reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can be generated during normal metabolic processes or in response to environmental stressors. researchgate.net These species can directly or indirectly lead to the oxidation of cholesterol. researchgate.net The auto-oxidation of cholesterol, driven by ROS, is a major non-enzymatic pathway for the formation of several oxysterols, including both the 5,6α- and 5,6β-epoxycholesterol isomers. nih.govresearchgate.net For instance, the drug tamoxifen (B1202) has been shown to stimulate the production and accumulation of 5,6-ECs in a manner that is dependent on reactive oxygen species. nih.govmdpi.com

Auto-oxidation of Cholesterol

Cholesterol can undergo spontaneous oxidation, or auto-oxidation, in the presence of oxygen. sfrbm.orgresearchgate.net This process is a form of non-enzymatic, free radical-mediated oxidation that contributes to the formation of a variety of cholesterol oxidation products (COPs). sfrbm.orgcabidigitallibrary.org Among the major products of cholesterol auto-oxidation are the 5,6α- and 5,6β-epoxides. scielo.org.mxunimib.it The rate of auto-oxidation can be influenced by factors such as heat and light. unimib.it Studies on the thermal oxidation of cholesterol have shown that 5,6α-epoxy and 5,6β-epoxy are significant products formed over time. scielo.org.mx

Reactive Oxygen Species (ROS) Influence on this compound Formation

Cellular and Subcellular Localization of this compound Formation

The synthesis of this compound is not ubiquitous within a cell but is concentrated in specific organelles, reflecting the localized nature of cholesterol metabolism and oxidative stress. The liver is a primary site for the formation of cholesterol-5,6-epoxide. medchemexpress.com Within liver cells, the enzymatic machinery responsible for this conversion is found predominantly in the endoplasmic reticulum (ER). nih.govresearchgate.net Studies have confirmed that both rough and smooth ER fractions house the highest activity of the enzymes involved in its formation. nih.gov

Beyond the liver, the formation of this compound has been observed in other tissues and subcellular compartments. For instance, in mouse skin irradiated with ultraviolet light, the highest concentrations of cholesterol-5α,6α-epoxide were found in the epidermis, distributed relatively evenly across all subcellular fractions. nih.gov This suggests that external triggers like UV radiation can induce its formation in specific tissues.

Other key subcellular sites implicated in its synthesis include:

Mitochondria: This organelle, a major site of reactive oxygen species (ROS) production, can facilitate the non-enzymatic, free-radical-mediated oxidation of cholesterol to form this compound. medchemexpress.com

Late Endosomes/Lysosomes: There is evidence to suggest that non-enzymatic oxidation of cholesterol can occur in these compartments, particularly in the context of certain lysosomal storage disorders. nih.gov

Nuclear Envelope: The presence of enzymes involved in cholesterol biosynthesis in the nuclear envelope suggests it as another potential site for this compound formation. researchgate.net

Table 1: Subcellular Localization of this compound Formation

| Subcellular Location | Primary Formation Mechanism | Associated Tissues/Conditions |

|---|---|---|

| Endoplasmic Reticulum | Enzymatic Oxidation | Liver, Skin medchemexpress.comnih.govnih.gov |

| Mitochondria | Non-enzymatic (ROS-mediated) | General |

| Late Endosomes/Lysosomes | Non-enzymatic Oxidation | Lysosomal Storage Disorders nih.gov |

| Nuclear Envelope | Enzymatic Oxidation | General researchgate.net |

Isomeric Considerations in this compound Formation (5α,6α- and 5β,6β-Epoxycholesterol)

The epoxidation of the C5-C6 double bond in the B-ring of cholesterol is stereospecific, leading to the formation of two diastereoisomers: 5α,6α-Epoxycholesterol and 5β,6β-Epoxycholesterol. chemicalbook.com These isomers, while structurally similar, exhibit different metabolic fates and biological activities. nih.gov

The formation of these isomers can be driven by both enzymatic and non-enzymatic pathways. nih.govscielo.br

Enzymatic Formation: While no single enzyme with cholesterol-5,6-epoxidase activity has been definitively reported, evidence points to the involvement of cytochrome P450 enzymes. researchgate.netnih.govresearchgate.net Enzymatic processes can stereoselectively produce the isomers. For example, 5α,6α-Epoxycholesterol has been reported to be produced stereoselectively in the bovine adrenal cortex. nih.gov It is often considered a product of enzymatic oxidation. medchemexpress.comscielo.br

Non-Enzymatic Formation: Free-radical and non-radical oxidation of cholesterol, often occurring during lipid peroxidation, can generate both α and β isomers. medchemexpress.commedchemexpress.comresearchgate.netfrontiersin.org This autooxidation process is a significant source of this compound in vivo. researchgate.net The 5β,6β-isomer is frequently associated with formation via free-radical reactions. medchemexpress.comresearchgate.net

The ratio of the α to β isomers can vary depending on the tissue and the underlying oxidative conditions. For instance, while some studies suggest 5β,6β-epoxy is more abundant in human plasma, others have found that both isomers are produced. biorxiv.org Both isomers are substrates for the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), which converts them to cholestane-3β,5α,6β-triol. researchgate.netnih.govresearchgate.net However, the efficiency of this conversion and their subsequent metabolic pathways can differ, underscoring the importance of their distinct stereochemistry. nih.gov

Table 2: Comparison of this compound Isomers

| Feature | 5α,6α-Epoxycholesterol | 5β,6β-Epoxycholesterol |

|---|---|---|

| Synonyms | Cholesterol-5α,6α-epoxide, 5α,6α-epoxy-5α-cholestan-3β-ol sigmaaldrich.com | Cholesterol-5β,6β-epoxide sigmaaldrich.com |

| Primary Formation Route | Often associated with enzymatic oxidation medchemexpress.comnih.gov | Often associated with non-enzymatic, free-radical oxidation medchemexpress.comresearchgate.net |

| Metabolism | Substrate for cholesterol-5,6-epoxide hydrolase (ChEH) nih.govresearchgate.net | Substrate for cholesterol-5,6-epoxide hydrolase (ChEH) nih.govresearchgate.net |

| Reactivity | Can react with nucleophiles under catalytic conditions nih.gov | Remains largely unreactive towards nucleophiles even with a catalyst nih.gov |

Metabolic Fates and Downstream Products of 5,6 Epoxycholesterol

Enzymatic Hydrolysis by Cholesterol-5,6-Epoxide Hydrolase (ChEH)

The initial and pivotal step in the metabolism of 5,6-EC is its hydrolysis, a reaction catalyzed by the enzyme Cholesterol-5,6-Epoxide Hydrolase (ChEH). This enzyme is responsible for converting the epoxide into a triol, a foundational step for further metabolic changes.

Both isomers of 5,6-Epoxycholesterol, 5,6α-EC and 5,6β-EC, are metabolized into Cholestane-3β,5α,6β-triol (CT) through the action of ChEH. researchgate.netnih.gov This enzymatic hydration is an obligatory step in mammalian tissues for the hydrolysis of the stable epoxide ring of 5,6-EC. researchgate.net The formation of CT is a significant metabolic event, as CT itself is a precursor for other bioactive molecules and is recognized as a biomarker in certain diseases like Niemann-Pick disease type C. researchgate.netnih.gov The conversion of 5,6-EC to CT is considered the first step in a pathway that can lead to the formation of the oncometabolite, oncosterone. nih.govbiorxiv.orgresearchgate.net

Cholesterol-5,6-Epoxide Hydrolase exhibits stereoselectivity in its action on the two diastereoisomers of this compound. nih.gov While ChEH catalyzes the hydration of both 5,6α-EC and 5,6β-EC to form CT, studies have shown a preference for the α-isomer in tissue extracts. nih.govucanr.edu The 5,6α-EC isomer is not only a substrate for ChEH but can also undergo other stereoselective metabolic reactions, such as conjugation. nih.govnih.gov In contrast, the 5,6β-EC isomer appears to be less reactive under certain catalytic conditions. researchgate.netnih.govnih.gov This stereoselectivity suggests that the two isomers may have distinct metabolic fates and, consequently, different biological roles. researchgate.netresearchgate.net

Formation of Cholestane-3β,5α,6β-triol (CT)

Further Oxidation and Conversion Pathways

Following the initial hydrolysis, the resulting product, Cholestane-3β,5α,6β-triol, can be further metabolized through oxidation, leading to the formation of other steroid derivatives with significant biological implications.

Cholestane-3β,5α,6β-triol (CT) is a substrate for the enzyme 11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2), which oxidizes the 6β-hydroxyl group of CT. nih.govpnas.org This enzymatic reaction converts CT into 6-oxo-cholestan-3β,5α-diol (OCDO), a compound also known as Oncosterone. researchgate.netpnas.orgcaymanchem.com HSD11B2 is notably the same enzyme that inactivates cortisol to cortisone. researchgate.netpnas.org The production of OCDO from CT is a critical step, as OCDO has been identified as an oncometabolite that can promote the growth of certain cancer cells. nih.govnih.govpnas.org This metabolic conversion highlights a pathway where a cholesterol-derived metabolite is transformed into a molecule with tumor-promoting properties. researchgate.netnih.govpnas.org

Conjugation Pathways

In addition to hydrolysis and oxidation, this compound can undergo conjugation reactions, linking it to other molecules to form novel compounds with distinct biological activities.

A significant metabolic pathway for 5,6α-Epoxycholesterol is its stereoselective enzymatic conjugation with histamine (B1213489). portlandpress.comresearchgate.net This reaction produces Dendrogenin A (DDA), the first steroidal alkaloid identified in mammalian tissues. portlandpress.comingentaconnect.comnih.gov The enzyme responsible for this conjugation has been identified as Glutathione (B108866) S-transferase A1-1 (GST A1-1), which exhibits DDA synthase activity. aacrjournals.org This metabolic route represents a crossroads between cholesterol and histamine metabolism. portlandpress.comingentaconnect.comresearchgate.net DDA has been shown to have tumor suppressor properties, inducing the re-differentiation of cancer cells. portlandpress.comresearchgate.net Its production is lower in breast cancer tissues compared to normal tissues, suggesting a deregulation of this pathway during carcinogenesis. portlandpress.comresearchgate.netnih.gov

Interactive Data Tables

Metabolic Pathway of this compound

| Precursor | Enzyme | Product |

|---|---|---|

| 5,6α-Epoxycholesterol | Cholesterol-5,6-Epoxide Hydrolase (ChEH) | Cholestane-3β,5α,6β-triol (CT) |

| 5,6β-Epoxycholesterol | Cholesterol-5,6-Epoxide Hydrolase (ChEH) | Cholestane-3β,5α,6β-triol (CT) |

| Cholestane-3β,5α,6β-triol (CT) | 11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2) | 6-oxo-cholestan-3β,5α-diol (OCDO/Oncosterone) |

Enzymes and Their Substrates/Products in 5,6-EC Metabolism

| Enzyme | Substrate(s) | Product |

|---|---|---|

| Cholesterol-5,6-Epoxide Hydrolase (ChEH) | 5,6α-Epoxycholesterol, 5,6β-Epoxycholesterol | Cholestane-3β,5α,6β-triol (CT) |

| 11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2) | Cholestane-3β,5α,6β-triol (CT) | 6-oxo-cholestan-3β,5α-diol (OCDO/Oncosterone) |

Esterification by Acyl-CoA:Cholesterol Acyl Transferases (ACATs)

This compound (5,6-EC) isomers are substrates for Acyl-CoA:Cholesterol Acyl Transferases (ACATs), enzymes responsible for the intracellular esterification of cholesterol. nih.govnih.govwikipedia.org This process involves the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the 3β-hydroxyl group of 5,6-EC, forming cholesteryl esters. nih.govwikipedia.org These esterified forms can then be stored in lipid droplets. frontiersin.org In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, both of which can catalyze this reaction. nih.govnih.gov

Research has shown a stereoselective preference in this metabolic process, with the 5,6α-EC isomer being a better substrate for ACATs compared to the 5,6β-EC isomer. nih.gov This differential metabolism suggests that the spatial orientation of the epoxide ring influences the interaction with the enzyme's active site. While ACATs are known to esterify various sterols, their activity on 5,6-EC is a key step in its metabolic fate, potentially reducing the levels of free 5,6-EC available to participate in other cellular processes. nih.govfrontiersin.org However, it has been noted that in the context of atherosclerosis, some of the most abundant oxysterols, including 5,6-epoxides, are esterified to a lesser extent in plasma lipoproteins compared to other oxysterols. tandfonline.com

| Enzyme | Substrate(s) | Product | Key Findings |

|---|---|---|---|

| Acyl-CoA:Cholesterol Acyl Transferases (ACAT1 and ACAT2) | 5,6α-Epoxycholesterol, 5,6β-Epoxycholesterol, Long-chain fatty acyl-CoA | Fatty acyl-cholesteryl esters of this compound | 5,6α-EC is a preferred substrate over 5,6β-EC. nih.gov This reaction is a significant pathway for the metabolism of 5,6-EC isomers. nih.gov |

Sulfation by Cholesterol Sulfotransferase (SULT2B1b)

Another critical metabolic pathway for this compound is sulfation, a reaction catalyzed by the enzyme Cholesterol Sulfotransferase, specifically the SULT2B1b isoform. nih.govnih.gov This cytosolic enzyme facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of 5,6-EC, resulting in the formation of this compound-3β-sulfate (5,6-ECS). nih.govnih.govaston.ac.uk

Similar to esterification, sulfation also exhibits stereoselectivity. Studies have demonstrated that 5,6α-EC is a more favorable substrate for SULT2B1b than its β-isomer. nih.govresearchgate.net The resulting sulfated product, particularly 5,6α-ECS, is not merely an inert metabolite for excretion. It has been shown to possess biological activity, including the ability to antagonize the liver X receptor (LXR) signaling pathway. nih.govfrontiersin.org This modulation of LXR activity by the sulfated form of 5,6α-EC highlights the importance of this metabolic conversion in regulating lipid homeostasis and cellular signaling. aston.ac.ukfrontiersin.org The expression of SULT2B1b is crucial; for instance, MCF-7 breast cancer cells, which express high levels of SULT2B1b, are more resistant to the cytotoxic effects of certain oxysterols, a protection correlated with the production of their sulfated conjugates. nih.gov

| Enzyme | Substrate(s) | Product | Key Findings |

|---|---|---|---|

| Cholesterol Sulfotransferase (SULT2B1b) | 5,6α-Epoxycholesterol, 5,6β-Epoxycholesterol, PAPS | 5,6α-Epoxycholesterol-3β-sulfate (5,6-ECS), 5,6β-Epoxycholesterol-3β-sulfate | 5,6α-EC is a better substrate than 5,6β-EC. nih.govresearchgate.net The sulfated product, 5,6α-ECS, can act as an antagonist of the LXR signaling pathway. nih.govfrontiersin.org This pathway can modulate the cytotoxic effects of oxysterols. nih.gov |

Distinct Metabolic Pathways in Normal vs. Pathological Cellular Conditions

The metabolic routing of this compound displays a remarkable divergence between normal and pathological cellular states, particularly in the context of cancer. nih.govlipidmaps.org This metabolic switching is a critical determinant of the ultimate biological consequence of 5,6-EC accumulation.

In normal tissues, such as healthy breast tissue, a specific metabolic branch exists where 5,6α-EC can be enzymatically conjugated with histamine to produce a novel steroidal alkaloid known as dendrogenin A (DDA). lipidmaps.orgcrct-inserm.fr DDA has been characterized as a tumor suppressor, highlighting a protective metabolic pathway in normal cells. lipidmaps.orgcrct-inserm.fr

Conversely, in pathological conditions like breast cancer, the metabolism of 5,6-EC is rerouted. nih.govresearchgate.net Instead of forming DDA, 5,6-EC isomers are primarily metabolized through hydration by cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT). researchgate.netresearchgate.net This intermediate is then further oxidized to generate 6-oxo-cholestan-3β,5α-diol, a compound also known as oncosterone. nih.govresearchgate.net Oncosterone functions as an oncometabolite, promoting tumor growth and proliferation, thereby contributing to the progression of the disease. nih.govlipidmaps.org This stark contrast in metabolic end-products underscores a fundamental shift in enzyme activity and substrate availability in cancer cells compared to their normal counterparts. researchgate.net

In the context of other pathologies such as atherosclerosis, the accumulation and metabolism of 5,6-EC are also implicated. wikipedia.orgresearchgate.net 5,6-EC has been detected in atherosclerotic plaques and is considered to play a role in the development of lipid disorders by antagonizing the action of endogenous LXR ligands. nih.gov The sulfation of oxysterols by SULT2B1b can convert LXR agonists into antagonists, which may contribute to atherosclerosis by promoting cholesterol synthesis and apoptosis in macrophages. frontiersin.org

This dichotomy in metabolic fate is summarized below:

| Cellular Condition | Primary Metabolic Pathway | Key Enzyme(s) | Major Downstream Product | Biological Outcome |

|---|---|---|---|---|

| Normal Tissue (e.g., Breast) | Conjugation with histamine | Dendrogenin A synthase | Dendrogenin A (DDA) | Tumor suppression lipidmaps.orgcrct-inserm.fr |

| Pathological (e.g., Breast Cancer) | Hydration and Oxidation | Cholesterol-5,6-epoxide hydrolase (ChEH), 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | Oncosterone | Tumor promotion nih.govlipidmaps.orgresearchgate.net |

| Pathological (e.g., Atherosclerosis) | Sulfation | Cholesterol Sulfotransferase (SULT2B1b) | This compound-3β-sulfate | Modulation of LXR activity, potential promotion of cholesterol synthesis frontiersin.orgnih.gov |

Cellular and Molecular Biological Roles of 5,6 Epoxycholesterol

Modulation of Cellular Signaling Pathways

5,6-Epoxycholesterol and its metabolites are key players in modulating critical intracellular signaling cascades, primarily through their interaction with nuclear receptors and their influence on kinase pathways.

Activation of Nuclear Receptors: Liver X Receptors (LXRs, α and β)

5,6α-Epoxycholesterol (5,6α-EC) is recognized as a potent natural ligand for both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). nih.govnih.gov LXRs are crucial nuclear receptors that function as cholesterol sensors, regulating the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. nih.govnih.gov Upon binding to ligands like 5,6α-EC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov

The interaction of 5,6α-EC with LXRs is notable for its high potency. In a radiolabeled ligand displacement assay, 5,6α-EC demonstrated binding to LXRα with a half-maximal effective concentration (EC50) of 76 nM, establishing it as one of the most potent natural LXRα ligands identified. nih.govresearchgate.net In cofactor recruitment assays, it showed an EC50 of approximately 2 µM for both LXRα and LXRβ. nih.govresearchgate.net

Interestingly, the activity of 5,6α-EC as an LXR modulator is context-dependent, exhibiting agonist, antagonist, and inverse agonist properties depending on the cell type and target gene. nih.govresearchgate.net For instance, while it can activate LXR-responsive genes in keratinocytes, it has also been shown to antagonize LXR-mediated gene expression in other cellular systems. nih.govresearchgate.net This antagonistic action may play a role in the development of lipid disorders by counteracting the effects of other endogenous LXR agonists. nih.govresearchgate.net LXR activation by oxysterols typically leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, and lipogenesis, including the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govmdpi.comahajournals.org

| Receptor | Ligand | Potency (EC50) | Key Findings |

| LXRα | 5,6α-Epoxycholesterol | ~76 nM (binding affinity) | One of the most potent natural LXRα ligands. nih.govresearchgate.net |

| LXRα/β | 5,6α-Epoxycholesterol | ~2 µM (cofactor recruitment) | Induces recruitment of cofactor peptides. nih.govresearchgate.net |

| LXRα/β | 5,6α-Epoxycholesterol | Context-dependent | Can act as an agonist, antagonist, or inverse agonist. nih.govresearchgate.net |

Interaction with Glucocorticoid Receptor (GR)

While this compound itself may not be a direct ligand, its metabolic derivatives play a significant role in modulating the Glucocorticoid Receptor (GR). The metabolite 6-oxo-cholestan-3β,5α-diol (OCDO), which is generated from 5,6-epoxycholesterols, has been identified as a ligand for the GR. doi.orgswan.ac.uk In the context of breast cancer, OCDO binds to and activates the GR, leading to its translocation into the nucleus. doi.org This activation, however, is distinct from that induced by classic glucocorticoids like cortisol. OCDO-activated GR stimulates the expression of specific target genes, such as matrix metalloproteinase 1 (MMP1), without inducing canonical GR target genes like SGK1 and MKP1. doi.org This suggests a selective modulation of GR activity, leading to a unique downstream signaling profile that can promote tumor cell proliferation. researchgate.netscirp.org

Effects on Kinase Cascades and Downstream Signaling

The influence of this compound extends to the regulation of intracellular kinase cascades. In cholangiocarcinoma cells, the related oxysterol 22(R)-hydroxycholesterol has been shown to stabilize cyclooxygenase-2 (COX-2) mRNA levels through a p38-mitogen-activated protein kinase (MAPK)-dependent mechanism. d-nb.info Furthermore, research on colon cancer cells has indicated that treatment with compounds that inhibit cholesterol biosynthesis can suppress Akt activity in a cholesterol-dependent manner. researchgate.net The accumulation of squalene, a precursor in the cholesterol synthesis pathway, can also lead to the inhibition of the AKT/mTOR signaling pathway. frontiersin.org

Impact on Gene Expression and Transcriptional Regulation

As a modulator of nuclear receptors like LXR and indirectly GR, this compound significantly influences the expression of a wide array of genes.

LXR activation by 5,6α-EC orchestrates a transcriptional program aimed at maintaining cellular cholesterol balance. Key target genes include:

ATP-binding cassette (ABC) transporters: ABCA1 and ABCG1, which are crucial for mediating cholesterol efflux from cells to high-density lipoprotein (HDL) particles. nih.govahajournals.org

Apolipoproteins: Such as Apolipoprotein E (ApoE), which is involved in the transport of lipids. explorationpub.com

Lipogenic enzymes: LXR activation can induce the expression of genes involved in fatty acid synthesis through the SREBP-1c pathway. nih.gov

The antagonistic potential of 5,6α-EC means it can also suppress the expression of these same genes in certain contexts, thereby inhibiting cholesterol efflux and potentially contributing to lipid accumulation. nih.govresearchgate.netmdpi.com

Through its metabolite OCDO, this compound indirectly regulates GR-responsive genes. doi.org In breast cancer models, this leads to increased expression of genes that promote proliferation and metastasis, such as MMP1. doi.orgresearchgate.net

Furthermore, treatment of cancer cells with 5,6-epoxycholesterols can induce the expression of genes involved in apoptosis and autophagy. nih.govmdpi.com This includes the activation of caspase-3 and modulation of autophagy-related proteins like LC3B-II and p62. nih.govmdpi.com

Influence on Cell Proliferation, Differentiation, and Apoptosis/Oxiapoptophagy

This compound and its metabolites have profound and often opposing effects on cell fate, capable of either promoting proliferation or inducing cell death depending on the cellular context.

In certain cancers, such as breast cancer, metabolites of 5,6-EC like OCDO act as oncometabolites, stimulating cell proliferation through the glucocorticoid receptor. researchgate.netresearchgate.net Conversely, another metabolite, dendrogenin A (DDA), which is formed from 5,6α-EC and histamine (B1213489), exhibits tumor suppressor properties by inducing cancer cell re-differentiation and lethal autophagy. researchgate.net

A significant body of research highlights the cytotoxic activity of both 5,6α-EC and 5,6β-EC against various cancer cell lines, particularly in multiple myeloma. nih.gov These isomers have been shown to induce a specific form of cell death termed "oxiaapoptophagy," which involves the simultaneous occurrence of oxidative stress, caspase-3-mediated apoptosis, and autophagy. nih.govmdpi.comscirp.org

Key findings on 5,6-EC-induced cell death in myeloma cells:

Cytotoxicity: Both isomers decrease the viability of human myeloma cell lines (JJN3 and U266) and primary patient-derived myeloma cells in a dose- and time-dependent manner. nih.govmdpi.com

Apoptosis Induction: Treatment leads to an increase in the sub-G1 cell population, indicative of apoptosis, and activation of the intrinsic mitochondrial apoptotic pathway. nih.gov

Oxidative Stress: The isomers cause an overproduction of reactive oxygen species (ROS). nih.govmdpi.com

Autophagy: An increase in the formation of autophagosomes and modulation of autophagy markers (LC3B-II, p62) are observed. nih.govmdpi.com

| Cell Line | Isomer | Effect | Mechanism |

| JJN3 (Myeloma) | 5,6α-EC / 5,6β-EC | Decreased Viability, Apoptosis | Oxiapoptophagy (Oxidative Stress, Caspase-3 activation, Autophagy) nih.govmdpi.com |

| U266 (Myeloma) | 5,6α-EC / 5,6β-EC | Decreased Viability, Apoptosis | Oxiapoptophagy (Oxidative Stress, Caspase-3 activation, Autophagy) nih.govmdpi.com |

| Breast Cancer Cells | 5,6-EC Metabolite (OCDO) | Increased Proliferation | Glucocorticoid Receptor Activation researchgate.netresearchgate.net |

| Breast Cancer Cells | 5,6-EC Metabolite (DDA) | Cell Re-differentiation, Lethal Autophagy | Tumor Suppressor Activity researchgate.net |

Role in Membrane Dynamics and Cellular Cholesterol Homeostasis

As a cholesterol derivative, this compound is intimately involved in regulating the physical properties of cell membranes and the complex network that maintains cellular cholesterol homeostasis. Cholesterol itself is a critical structural component of membranes, influencing their fluidity, permeability, and the formation of lipid rafts. explorationpub.comnih.gov

Oxysterols, including 5,6-EC, can alter membrane structure and dynamics. acs.org These alterations can affect the accessibility of cholesterol within the membrane, which in turn influences cellular processes that are sensitive to cholesterol levels. acs.org For example, changes in the membrane environment can impact the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum for esterification. acs.org

Interactions with Cellular Receptors and Proteins

This compound (5,6-EC), existing as two primary diastereoisomers, 5,6α-EC and 5,6β-EC, is a biologically active oxysterol that exerts its effects by interacting with a variety of cellular proteins, including nuclear receptors, enzymes, and transport proteins. These interactions can modulate critical signaling pathways and metabolic processes. The stereochemistry of the epoxide ring often dictates the specificity and nature of these molecular interactions, leading to different biological outcomes. nih.gov

Nuclear Receptor Interactions: Liver X Receptors (LXRs)

A significant target for this compound is the Liver X Receptor (LXR) family, which are key nuclear receptors regulating cholesterol homeostasis, lipid metabolism, and inflammation. nih.govresearchgate.net 5,6α-Epoxycholesterol has been identified as a potent, direct modulator of both LXRα and LXRβ. nih.gov Its interaction is complex, exhibiting cell- and gene-specific agonist, antagonist, and inverse agonist activities. nih.govresearchgate.net

Biochemical assays have demonstrated that 5,6α-EC is one of the most potent natural LXRα ligands discovered. nih.govresearchgate.net In a radiolabeled ligand displacement assay, it was shown to bind to LXRα with a half-maximal effective concentration (EC₅₀) of 76 nM. nih.govresearchgate.netfocusbiomolecules.com Furthermore, in a multiplexed LXR-cofactor peptide interaction assay, 5,6α-EC was found to induce the recruitment of several cofactor peptides to both LXRα and LXRβ, with an EC₅₀ of approximately 2 μM. nih.govresearchgate.net

The functional consequences of this binding are context-dependent. For instance, studies on endogenous gene expression have shown that 5,6α-EC can antagonize LXR-mediated gene expression in certain cellular systems. nih.govresearchgate.net Conversely, in keratinocytes, it has been observed to induce the expression of some LXR-responsive genes. nih.govresearchgate.net This modulation of LXR activity suggests that 5,6α-EC may play a role in the development of lipid-related disorders such as atherosclerosis by opposing the effects of endogenous LXR agonists. nih.govresearchgate.net The sulfated form, 3β-sulfate of 5,6α-EC, has also been shown to antagonize the LXR signaling pathway. nih.gov

Interactions with Transport and Other Proteins

This compound isomers also interact with various other proteins that are crucial for transport and cellular signaling.

Human Serum Albumin (HSA): Both 5,6α-EC and 5,6β-EC bind to human serum albumin, the primary protein transporter in blood plasma. This interaction is spontaneous, driven by entropy, and involves hydrophobic interactions and hydrogen bonds. nih.gov The binding site has been located in subdomain IIA of HSA. nih.gov Spectroscopic analysis revealed that the binding of these oxysterols alters the secondary structure of HSA, increasing its α-helical content. nih.gov The binding constants (K) were determined to be 6.3 × 10⁵ M⁻¹ for 5,6α-EC and 6.9 × 10⁵ M⁻¹ for 5,6β-EC. nih.gov

Niemann-Pick C1-Like 1 (NPC1L1): This protein is a key transporter in the intestinal absorption of cholesterol. nih.gov Studies in rats have shown that the absorption of dietary 5,6β-EC is significantly reduced by ezetimibe, a known inhibitor of NPC1L1. nih.gov In silico modeling further supported this finding, showing that the binding energy of 5,6β-EC to the N-terminal domain of NPC1L1 is comparable to that of cholesterol itself. nih.gov This indicates that 5,6β-EC is a substrate for NPC1L1-mediated transport.

Smoothened (SMO): Oxysterols are known to be endogenous ligands for Smoothened (SMO), a G protein-coupled receptor that is a central component of the Hedgehog (Hh) signaling pathway, which is vital for embryonic development and tissue homeostasis. scienceopen.comnih.govnih.gov Activation of SMO by oxysterols is a key step in transducing the Hh signal. scienceopen.comnih.gov While specific studies often highlight other oxysterols like 24(S),25-epoxycholesterol, the broader class of oxysterols, including 5,6-EC, are recognized as potential modulators of this pathway. scienceopen.comnih.gov

Enzymatic Interactions

The metabolism of 5,6-EC is mediated by its interaction with specific enzymes, which often exhibit stereoselectivity.

Cholesterol-5,6-epoxide hydrolase (ChEH): This enzyme stereoselectively catalyzes the hydrolysis of both 5,6α-EC and 5,6β-EC to form cholestane-3β,5α,6β-triol (CT). nih.govnih.gov ChEH has been identified as a heterodimer composed of two proteins: the emopamil-binding protein (EBP) and 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase. nih.gov

Other Enzymes: 5,6α-EC has been shown to be a preferred substrate over 5,6β-EC for acyl-coenzyme A:cholesterol acyltransferases (ACATs) and the sulfotransferase SULT2B1b. nih.gov Furthermore, only the 5,6α-EC isomer serves as a substrate for glutathione (B108866) transferase B. nih.gov

Interactive Data Tables

Table 1: Summary of this compound Protein Interactions

| Protein/Receptor | Ligand(s) | Binding Affinity / Effect | Key Finding | Citation(s) |

| Liver X Receptor α (LXRα) | 5,6α-Epoxycholesterol | EC₅₀ = 76 nM (Binding) | Potent natural ligand of LXRα. | nih.govresearchgate.netfocusbiomolecules.com |

| Liver X Receptors (LXRα & LXRβ) | 5,6α-Epoxycholesterol | EC₅₀ ≈ 2 µM (Cofactor Recruitment) | Modulates LXR activity with context-dependent agonist/antagonist effects. | nih.govresearchgate.net |

| Human Serum Albumin (HSA) | 5,6α-Epoxycholesterol | K = 6.3 × 10⁵ M⁻¹ | Binds to subdomain IIA, altering HSA secondary structure. | nih.gov |

| Human Serum Albumin (HSA) | 5,6β-Epoxycholesterol | K = 6.9 × 10⁵ M⁻¹ | Binds to subdomain IIA, altering HSA secondary structure. | nih.gov |

| Niemann-Pick C1-Like 1 (NPC1L1) | 5,6β-Epoxycholesterol | Similar binding energy to cholesterol | Intestinal absorption of 5,6β-EC is mediated by NPC1L1. | nih.gov |

| Cholesterol-5,6-epoxide hydrolase (ChEH) | 5,6α-EC & 5,6β-EC | Catalytic Hydrolysis | Metabolizes 5,6-ECs to cholestane-3β,5α,6β-triol. | nih.govnih.gov |

| Acyl-coenzyme A:cholesterol acyltransferases (ACATs) | 5,6α-Epoxycholesterol | Preferential Substrate | Shows stereoselectivity for the α-isomer. | nih.gov |

| Sulfotransferase SULT2B1b | 5,6α-Epoxycholesterol | Preferential Substrate | Shows stereoselectivity for the α-isomer. | nih.gov |

Mechanistic Insights into Pathophysiological Involvement of 5,6 Epoxycholesterol

Role in Oxidative Stress and Nitrosative Stress

Upregulation of NADPH Oxidase (NOX) and Reactive Species Generation

5,6-Epoxycholesterol (5,6-EC) is implicated in the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. researchgate.netnih.gov One of the key mechanisms through which oxysterols, including 5,6-EC, are believed to exert their pro-oxidant effects is by upregulating the NADPH oxidase (NOX) family of enzymes. researchgate.netnih.gov These enzymes are a primary source of cellular ROS. researchgate.netnih.gov The activation of NOX leads to the extensive generation of ROS, contributing to cellular damage. researchgate.netnih.gov

In experimental models, exposure to 5α,6α-epoxycholesterol has been shown to dysregulate the redox state. researchgate.net Studies in rats fed a diet containing 5α,6α-epoxycholesterol demonstrated an increase in lipid peroxidation products, such as conjugated dienes. researchgate.net Furthermore, some oxysterols are known to induce oxidative stress in various cell types, including human macrophages and astrocytes. researchgate.net The pro-oxidative activity of both 5,6α-EC and 5,6β-EC isomers is suggested by their ability to enhance the production of superoxide (B77818) anions (O2−). nih.gov

Induction of Nitrosative Stress Markers (e.g., Nitrotyrosine)

In conjunction with oxidative stress, this compound contributes to nitrosative stress, a process involving reactive nitrogen species (RNS) that can also lead to cellular damage. researchgate.netnih.gov Nitrotyrosine, a product of tyrosine nitration by RNS such as peroxynitrite, serves as a key marker for nitrosative stress. nih.govscielo.br

Research has demonstrated that exposure to 5α,6α-epoxycholesterol can increase the levels of nitrosative stress markers. In a study involving rats, those fed a diet containing 5α,6α-epoxycholesterol exhibited significantly higher serum nitrotyrosine concentrations compared to a control group. nih.govnih.gov Furthermore, the nitrotyrosine content in the liver was also significantly elevated in the group exposed to 5α,6α-epoxycholesterol. nih.govnih.gov These findings indicate that 5,6-EC plays a role in inducing nitrosative stress, which can contribute to the pathophysiology of various diseases. nih.govnih.gov

Contributions to Inflammatory Processes

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6)

This compound is recognized for its potent pro-inflammatory effects, primarily through the induction of various pro-inflammatory cytokines. nih.gov These signaling molecules are key mediators of inflammatory responses and are implicated in the pathogenesis of numerous chronic diseases. nih.gov

Studies have consistently shown that 5,6-EC can stimulate the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.govnih.gov In a rat model, administration of 5α,6α-epoxycholesterol led to a significant increase in the serum concentrations of IL-1β and TNF-α. nih.govnih.gov The study also revealed a significant elevation in serum IL-6 levels in the group treated with 5α,6α-epoxycholesterol compared to the control group. nih.govnih.gov

Further research in a rabbit model of experimentally induced hypercholesterolemia demonstrated that the addition of 5α,6α-epoxycholesterol to the diet resulted in significantly higher concentrations of IL-6 and TNF-α. nih.govresearchgate.net The rate of increase and the ultimate levels of these cytokines were markedly higher in the animals exposed to the oxysterol. nih.govresearchgate.net These findings underscore the role of this compound in promoting a pro-inflammatory state through the upregulation of key cytokine production.

Effects of 5α,6α-Epoxycholesterol on Pro-inflammatory Cytokine Levels in Animal Models

| Cytokine | Animal Model | Effect Observed | Reference |

|---|---|---|---|

| IL-1β | Rats | Significantly higher serum concentrations | nih.govnih.gov |

| TNF-α | Rats | Significantly higher serum and liver concentrations | nih.govnih.gov |

| TNF-α | Rabbits | Significantly higher rate of increase and ultimate serum levels | nih.govresearchgate.net |

| IL-6 | Rats | Significantly higher serum levels | nih.govnih.gov |

| IL-6 | Rabbits | Significantly faster increase and higher ultimate serum concentrations | nih.govresearchgate.net |

Impact on Immune Cell Responses

The inflammatory actions of this compound extend to its influence on various immune cells. Oxysterols, as a class, are known to affect the function of several immune cell types, thereby contributing to the development of various diseases. encyclopedia.pubnih.gov

This compound has been shown to impact macrophages, which are central to both innate and adaptive immunity. nih.gov For instance, the β-isomer of this compound (5,6β-EC) induces apoptosis in macrophage-differentiated U937 cells. medchemexpress.comcaymanchem.com Furthermore, a mixture of oxysterols including this compound can stimulate human macrophages to polarize towards an M2 immunomodulatory phenotype. mdpi.com

Implications in Endothelial Cell Function and Vascular Biology

This compound has significant implications for endothelial cell function and vascular biology, contributing to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. nih.govresearchgate.net Endothelial dysfunction is characterized by a shift towards pro-oxidant, pro-inflammatory, and prothrombotic states. nih.gov

Studies have shown that this compound can be cytotoxic to endothelial cells. In cultured rabbit aortic endothelial cells, both isomers of this compound are incorporated in a dose-dependent manner and exhibit cytotoxic effects. nih.gov The cytotoxicity is influenced by the presence of serum lipoproteins, suggesting that uptake is partly mediated through association with these particles. nih.gov Once inside the cells, the epoxides are metabolized to cholestane-3β,5α,6β-triol, which is even more cytotoxic. nih.gov

In animal models, the administration of 5α,6α-epoxycholesterol in conjunction with a high-cholesterol diet has been shown to exacerbate endothelial dysfunction. nih.govresearchgate.net This is evidenced by increased plasma levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase and a marker of endothelial dysfunction. nih.govresearchgate.net The levels of homocysteine, another factor associated with vascular damage, were also elevated. nih.govresearchgate.net These findings indicate that this compound contributes to the pro-atherogenic environment by negatively impacting the health and function of the vascular endothelium. nih.govresearchgate.net

Involvement in Lipotoxicity and Metabolic Dysregulation

Lipotoxicity describes the cellular damage that occurs when the accumulation of lipids in non-adipose tissues exceeds their storage and metabolic capacity, leading to cellular dysfunction, inflammation, and cell death. nih.govnih.gov this compound (5,6-EC), as a product of cholesterol oxidation, is implicated in these processes. Under conditions of metabolic stress, such as those found in obesity and metabolic syndrome, excess lipids can undergo oxidation, generating reactive species like oxysterols, including 5,6-EC. nih.gov

The accumulation of these oxidized lipids contributes to cellular injury. nih.gov In the liver, for instance, an excess of fatty acids and cholesterol can lead to oxidative stress, promoting the formation of oxysterols. core.ac.uk This accumulation can impair mitochondrial function and disrupt cellular energy balance. core.ac.uk Research has shown that the interaction between fatty acids and cholesterol derivatives like cholestane-3β,5α,6β-triol (a metabolite of 5,6-EC) can synergistically damage mitochondria and reduce the capacity for adaptive biogenesis in response to chronic injury, facilitating the progression of nonalcoholic fatty liver disease (NAFLD). core.ac.uk The cytotoxic effects of oxysterols are a key component of lipotoxicity, contributing to the metabolic dysregulation seen in various diseases. nih.govnih.gov

Proposed Mechanisms in Specific Pre-clinical Disease Models

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques in artery walls. A key event in this process is the formation of foam cells, which are typically macrophages that have engulfed excessive amounts of modified lipoproteins. frontiersin.orge-coretvasa.cz this compound is involved in this pathology by influencing lipid handling within these cells.

Studies have shown that certain epoxycholesterols can modulate cholesterol efflux, the process by which cells remove excess cholesterol. For example, 24(S),25-epoxycholesterol, another cholesterol epoxide, has been found to attenuate the formation of smooth muscle cell-derived foam cells by both reducing the uptake of low-density lipoprotein (LDL) and enhancing cholesterol efflux to carriers like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). ahajournals.org However, other research indicates that this compound itself can impair the hydrolysis of cholesteryl esters within macrophage foam cells. This inhibition reduces the amount of free cholesterol available for efflux, thereby promoting lipid accumulation and foam cell formation. ahajournals.org

The inflammatory environment within an atherosclerotic lesion is critical to its progression. e-coretvasa.czmdpi.com Oxysterols, including 5,6-EC, are known to have pro-inflammatory effects. preprints.org For example, a mixture of oxysterols including 5,6α- and 5,6β-epoxycholesterol has been shown to induce the secretion of pro-inflammatory cytokines in colon epithelial cells, suggesting a mechanism by which these compounds can contribute to vascular inflammation in atherosclerosis. preprints.org The accumulation of foam cells, perpetuated by impaired cholesterol efflux and a pro-inflammatory microenvironment, leads to the growth of the atherosclerotic lesion. mdpi.com

Table 1: Impact of Epoxycholesterols on Key Processes in Atherogenesis

| Process | Effect of Epoxycholesterols | Research Finding |

| Foam Cell Formation | Impairs cholesteryl ester hydrolysis | Reduces free cholesterol available for efflux, promoting lipid retention in macrophages. ahajournals.org |

| Cholesterol Uptake | Reduces LDL uptake (by 24(S),25-EC) | Attenuates foam cell formation in smooth muscle cells by down-regulating the LDL receptor. ahajournals.org |

| Cholesterol Efflux | Enhances efflux to ApoA-I and HDL (by 24(S),25-EC) | Promotes removal of cholesterol from smooth muscle cells. ahajournals.org |

| Vascular Inflammation | Pro-inflammatory | Induces secretion of inflammatory cytokines. preprints.org |

In neurodegenerative conditions like Alzheimer's disease (AD), there is significant evidence of dysregulated cholesterol metabolism and heightened oxidative stress in the brain. mdpi.comnih.gov The brain's high oxygen consumption and lipid content make it particularly vulnerable to lipid peroxidation, leading to the formation of various oxysterols, including the 5,6α- and 5,6β-epoxycholesterol isomers. mdpi.comnih.gov

Post-mortem studies of human AD brains have identified elevated levels of several non-enzymatically generated oxysterols. nih.govclinmedjournals.org Specifically, concentrations of 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol have been found to be significantly higher in the brains of individuals with AD compared to controls. nih.govnih.gov This accumulation is linked to the progression of the disease and the severity of neuropathological features, such as neuritic plaque burden. nih.gov

The proposed mechanism for their contribution to neurodegeneration involves the induction of oxidative stress and inflammation. nih.gov Oxysterols can disrupt cellular membranes, impair mitochondrial function, and trigger inflammatory pathways in brain cells like astrocytes and microglia. mdpi.comnih.gov This neuroinflammatory response, coupled with direct oxidative damage, compromises neuronal integrity and can lead to apoptosis (programmed cell death), contributing to the progressive neuronal loss characteristic of AD. mdpi.comnih.gov

Table 2: Findings on this compound in Alzheimer's Disease Models

| Finding | Observation in AD Brains | Implication |

| Elevated Levels | Significantly higher concentrations of 5α,6α-EC and 5β,6β-EC. nih.govnih.gov | Indicates a role in AD pathogenesis. |

| Correlation with Pathology | Higher levels associated with increased neuritic plaque burden. nih.gov | Suggests a link between oxysterol accumulation and hallmark AD pathology. |

| Mechanism of Damage | Contributes to oxidative stress and neuroinflammation. nih.gov | Compromises neuronal integrity and promotes neurodegeneration. |

The metabolism of this compound is differentially regulated in normal versus cancerous tissues, leading to the production of metabolites with opposing effects on tumor progression. nih.govlipidmaps.org This metabolic switch represents a critical point in the involvement of cholesterol pathways in cancer.

In cancer cells, particularly in breast cancer, 5,6-epoxycholesterols are metabolized into cholestane-3β,5α,6β-triol (CT) by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). nih.govcrct-inserm.frresearchgate.net CT is then oxidized by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) to form 6-oxo-cholestane-3β,5α-diol, a compound named Oncosterone (OCDO). nih.govcaymanchem.com

OCDO has been identified as an oncometabolite that functions as a tumor promoter in both estrogen receptor-positive (ER+) and triple-negative breast cancers (TNBC). nih.govbiorxiv.orgnih.gov Research demonstrates that OCDO stimulates the proliferation of breast cancer cells. caymanchem.com In vivo studies using mouse xenograft models have confirmed that OCDO increases tumor volume. caymanchem.com The enzymes responsible for OCDO production, ChEH and HSD11B2, are often upregulated in breast cancer tissue compared to normal adjacent tissue, and their expression levels have been negatively correlated with patient survival. nih.gov

Interestingly, further metabolism of OCDO by the enzyme CYP27A1 can switch its activity. Hydroxylation at the C27 position produces 27-hydroxy-OCDO (27H-OCDO), a metabolite that inhibits breast cancer cell proliferation and can block the proliferative effects of OCDO. nih.govbiorxiv.org This suggests a complex regulatory network governing the ultimate biological activity of these cholesterol metabolites.

In contrast to the pathway in cancer cells, normal tissues metabolize 5,6α-epoxycholesterol via a different route. It undergoes stereoselective enzymatic conjugation with histamine (B1213489) to produce Dendrogenin A (DDA). portlandpress.comnih.gov DDA is the first steroidal alkaloid to be identified in mammalian tissues and functions as a metabolic tumor suppressor. portlandpress.comresearchgate.net

The production of DDA is notably lower in breast tumors compared to healthy breast tissue, indicating that the deregulation of this metabolic pathway is a feature of carcinogenesis. nih.govexlibrisgroup.com DDA exhibits potent anti-cancer properties by inducing the re-differentiation of cancer cells and triggering lethal autophagy. portlandpress.combsb-muenchen.denih.gov It acts as a partial agonist of the Liver X Receptor (LXR), which leads to the expression of genes that initiate autolysosome formation. bsb-muenchen.denih.gov Furthermore, DDA inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase, leading to an accumulation of sterols that contributes to the induction of autophagy. nih.gov Pre-clinical studies have shown that DDA can prevent the development of breast cancer and melanoma in mice, highlighting its protective role against cancer initiation and progression. portlandpress.comnih.gov

Table 3: Dueling Fates of this compound in Cancer

| Metabolite | Precursor | Producing Tissue | Mechanism of Action | Role in Cancer |

| Oncosterone (OCDO) | 5,6-EC (via CT) | Cancer Tissue | Promotes cell proliferation. caymanchem.com | Tumor Promoter nih.govnih.gov |

| Dendrogenin A (DDA) | 5,6α-EC + Histamine | Normal Tissue | Induces cell re-differentiation and lethal autophagy via LXR agonism. portlandpress.combsb-muenchen.denih.gov | Tumor Suppressor portlandpress.comnih.gov |

Cancer Progression Models:

Modulation of Cancer Cell Metabolism and Responses to Chemotherapeutic Agents (e.g., Tamoxifen)

The cholesterol metabolite this compound (5,6-EC) plays a multifaceted role in cancer biology, influencing cell metabolism and the efficacy of chemotherapeutic agents. Its effects are particularly evident in breast cancer, where it is involved in a metabolic switch that can either promote or suppress tumor growth. nih.govlipidmaps.orgfrontiersin.org In normal breast tissue, 5,6-EC is metabolized into dendrogenin A (DDA), a steroidal alkaloid with tumor-suppressing properties. nih.govlipidmaps.org Conversely, in breast cancer cells, the metabolic pathway is altered, leading to the production of oncosterone (also known as 6-oxo-cholestan-3β,5α-diol or OCDO), an oncometabolite that promotes tumor growth. nih.govlipidmaps.orgfrontiersin.orgbiorxiv.org This metabolic reprogramming highlights the significance of the 5,6-EC pathway as a potential therapeutic target. nih.gov

The enzymes involved in this differential metabolism are key. In cancer cells, the conversion of 5,6-EC to cholestane-3β,5α,6β-triol (CT) is carried out by cholesterol epoxide hydrolase (ChEH), and CT is subsequently metabolized to oncosterone by 11β-hydroxysteroid dehydrogenase type 2 (HSD2). biorxiv.org Elevated expression of these enzymes in breast tumors correlates with poorer patient survival. biorxiv.org

Furthermore, 5,6-EC and its metabolites are implicated in the cellular response to tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in breast cancer therapy. nih.govnih.gov Tamoxifen treatment can induce the accumulation of 5,6-EC in a reactive oxygen species (ROS)-dependent manner. nih.govmdpi.comresearchgate.net This accumulation is, in part, due to tamoxifen's inhibition of ChEH activity. nih.govresearchgate.net The resulting buildup of 5,6-EC contributes to the anticancer effects of tamoxifen, including the induction of cell differentiation and death. nih.govresearchgate.net

However, the modulation of cholesterol metabolism by tamoxifen can also lead to therapeutic resistance. The inhibition of enzymes in the cholesterol biosynthesis pathway can trigger a pro-survival autophagy, which may counteract the cytotoxic effects of the drug. nih.gov The sensitivity of breast cancer cells to tamoxifen has been linked to the AEBS/ChEH/Sult2B1b/LXRβ pathway, with metabolites like 5,6-EC and its sulfated form, cholesteryl 5,6-epoxide-3β-sulfate (CES), playing a role. encyclopedia.pub For instance, the conversion of 5,6α-EC to CES in MCF-7 cells, which express SULT2B1b, is associated with triglyceride accumulation and cell death via a Liver X Receptor β (LXRβ)-dependent mechanism. encyclopedia.pub

In other cancers, such as multiple myeloma (MM), altering cholesterol metabolism is also a strategy to induce cancer cell death. mdpi.com 5,6-EC isomers have demonstrated significant anti-tumor activity in human myeloma cell lines by inducing a form of cell death known as oxiapoptophagy, which involves oxidative stress, apoptosis, and autophagy. nih.govmdpi.com

Table 1: Effects of this compound and its Metabolites in Cancer

| Compound/Metabolite | Cancer Type | Cellular Effect | Mechanism of Action |

|---|---|---|---|

| This compound (5,6-EC) | Breast Cancer | Pro-tumor or Anti-tumor | Metabolized to oncosterone (pro-tumor) or dendrogenin A (anti-tumor). nih.govlipidmaps.orgfrontiersin.org |

| Multiple Myeloma | Anti-tumor | Induces oxiapoptophagy (oxidative stress, apoptosis, autophagy). nih.govmdpi.com | |

| Oncosterone (OCDO) | Breast Cancer | Tumor Promoter | Binds to the glucocorticoid receptor to drive proliferation. biorxiv.orgresearchgate.netmdpi.com |

| Dendrogenin A (DDA) | Breast Cancer | Tumor Suppressor | Induces cancer cell re-differentiation and lethal autophagy. nih.govresearchgate.net |

| 5,6-EC (in context of Tamoxifen) | Breast Cancer | Contributes to anti-cancer effect | Accumulates due to ChEH inhibition, inducing cell differentiation and death. nih.govresearchgate.net |

Hepatic Pathologies and Lipid Accumulation Mechanisms

Emerging evidence implicates this compound in the pathogenesis of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). nih.govnih.govresearchgate.net Studies in mouse models of NAFLD have shown that hepatic levels of oxysterols, including 5,6α-epoxycholesterol and 5,6β-epoxycholesterol, are elevated. nih.gov This accumulation of oxysterols in the liver may contribute to the hepatocyte apoptosis and liver injury observed in these conditions. nih.gov

The mechanisms by which 5,6-EC contributes to hepatic pathology involve the modulation of lipid metabolism and the induction of cellular stress. Lipotoxicity, a state of cellular injury caused by the accumulation of lipids, is a key factor in the progression of NAFLD. nih.govcore.ac.uk In this context, 5,6-EC and other oxysterols, which can be formed from excess cholesterol under conditions of oxidative stress, appear to act synergistically with free fatty acids to impair mitochondrial function. nih.govcore.ac.uk This combined insult can reduce mitochondrial respiration, induce apoptosis in primary hepatocytes, and limit the liver's adaptive response to chronic lipid accumulation, thereby promoting the transition from simple steatosis to the more severe steatohepatitis. nih.govcore.ac.uk

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a central role in regulating cholesterol and lipid homeostasis. nih.govresearchgate.net 5,6-EC has been identified as a modulator of LXR activity. nih.govresearchgate.net It can act as a ligand for LXRs, exhibiting context-dependent antagonist, agonist, and inverse agonist activities. nih.gov By antagonizing the beneficial effects of endogenous LXR agonists, 5,6-EC may contribute to the development of lipid disorders. nih.govresearchgate.net The sulfated metabolite of 5,6α-EC has also been shown to antagonize the LXR signaling pathway, further implicating this metabolic branch in the dysregulation of hepatic lipid metabolism. nih.gov

Table 2: Research Findings on this compound in Hepatic Pathologies

| Study Model | Key Findings | Implication for Hepatic Pathology |

|---|---|---|

| LDLR-/- Mice on Diabetogenic Diet | Increased hepatic levels of 5,6α- and 5,6β-epoxycholesterol. nih.govresearchgate.net | Accumulation of oxysterols may contribute to hepatocyte apoptosis and liver injury in NASH. nih.gov |

| Rats on High-Fat/High-Cholesterol Diet | Accumulation of non-enzymatic oxysterols in the liver induces mitochondrial damage. nih.govcore.ac.uk | Synergistic action of oxysterols and fatty acids impairs mitochondrial function, promoting NAFLD progression. nih.govcore.ac.uk |

| In Vitro (Isolated Liver Mitochondria, Primary Hepatocytes) | Combination of 5α-cholestane-3β,5,6β-triol (a 5,6-EC derivative) and free fatty acids reduces mitochondrial respiration and induces apoptosis. core.ac.uk | Provides a mechanistic link between lipid accumulation and cellular damage in the liver. core.ac.uk |

| Biochemical and Cellular Assays | 5,6-EC is a direct modulator of LXR activity, with the potential to antagonize LXR-mediated gene expression. nih.govresearchgate.net | Dysregulation of LXR signaling by 5,6-EC may contribute to the development of lipid disorders. nih.govresearchgate.net |

Methodologies for 5,6 Epoxycholesterol Research

Advanced Analytical Techniques for Quantification and Identification in Biological Matrices

The accurate detection and measurement of 5,6-epoxycholesterol (5,6-EC) and its isomers, 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), in complex biological samples are critical for understanding their roles in various physiological and pathological processes. Researchers employ a range of sophisticated analytical methods to achieve the necessary sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the quantification of 5,6-EC. nih.gov This method offers high resolution and sensitivity, making it suitable for analyzing the low concentrations of these oxysterols typically found in biological matrices.

In a typical GC-MS workflow for 5,6-EC analysis, the sample undergoes lipid extraction, often followed by saponification to release esterified oxysterols, and a purification step using solid-phase extraction. Subsequently, the oxysterols are derivatized to increase their volatility and thermal stability for GC analysis. A common derivatization technique is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov

The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A medium polarity column, such as one with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, has been shown to provide efficient separation of various oxysterols, including the 5,6-EC isomers. researchgate.net Following separation, the molecules enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectra provide a "fingerprint" that allows for the identification and quantification of each compound. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by targeting characteristic ions of the derivatized 5,6-EC.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry Approaches

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry (LC-MS/MS) configuration, has emerged as a highly sensitive and specific method for the analysis of 5,6-EC in biological samples. researchgate.netnih.gov This technique is advantageous as it often requires less extensive sample preparation and can sometimes be performed without derivatization. nih.gov

In LC-MS/MS analysis, the sample extract is injected into a liquid chromatograph, where the different oxysterols are separated on a column. researchgate.netnih.gov The separated compounds then enter the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for oxysterol analysis in the positive ionization mode. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The first mass spectrometer selects the parent ion of the target analyte (e.g., protonated 5,6-EC), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. nih.gov For instance, a rapid LC-MS/MS method has been developed that can separate and quantify 5,6α-EC, 5,6β-EC, and other oxysterols within 7 minutes using a monolithic column. researchgate.netnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample State | Gas phase | Liquid phase |

| Derivatization | Often required (e.g., trimethylsilylation) nih.gov | Can often be performed without derivatization nih.gov |

| Separation | Based on volatility and column interaction | Based on polarity and column interaction researchgate.netnih.gov |

| Ionization | Typically Electron Ionization (EI) | Typically Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) researchgate.netnih.gov |

| Sensitivity | High | Very high, especially with tandem MS researchgate.netnih.gov |

| Specificity | Good, enhanced by SIM | Excellent, especially with MRM nih.gov |

| Sample Throughput | Can be lower due to longer run times and sample prep | Can be higher with rapid methods researchgate.netnih.gov |

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of 5,6-EC in biological samples. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated 5,6-EC) to the sample before any extraction or purification steps. nih.govnih.gov

The internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (like deuterium). Because the internal standard and the analyte behave identically during sample preparation and analysis, any loss of the analyte during these steps is compensated for by a proportional loss of the internal standard. nih.govresearchgate.net

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard using mass spectrometry (either GC-MS or LC-MS), a highly accurate and precise quantification can be achieved. nih.govresearchgate.net This approach corrects for variations in extraction efficiency and matrix effects, which can otherwise lead to inaccurate results. nih.gov The use of deuterated standards for 5,6α-EC and 5,6β-EC has been shown to be essential for their accurate quantification. researchgate.net

Sample Preparation and Derivatization Strategies (e.g., Trimethylsilylation, Solid-Phase Extraction)

Effective sample preparation is crucial for the reliable analysis of 5,6-EC, as these compounds are present in low concentrations within complex biological matrices. nih.gov The initial step is typically a lipid extraction from the biological sample (e.g., serum, tissue) using a solvent system like chloroform/methanol. lipidmaps.org To minimize the auto-oxidation of cholesterol to 5,6-EC during sample preparation, antioxidants may be added, and solvents with low pro-oxidant properties are preferred. nih.govmdpi.com

Solid-phase extraction (SPE) is a common technique used to purify and concentrate the oxysterols from the crude lipid extract. nih.govresearchgate.net Silica-based SPE columns can be used to separate cholesterol from the more polar oxysterols. lipidmaps.org

For GC-MS analysis, derivatization is a key step to increase the volatility and thermal stability of the oxysterols. nih.gov Trimethylsilylation is a widely used derivatization method where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to convert the hydroxyl groups of the oxysterols into trimethylsilyl (TMS) ethers. nih.govmdpi.com This process improves the chromatographic properties of the compounds and leads to characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. Studies have shown that optimizing the trimethylsilylation step can significantly improve the recovery of 5,6-ECs. nih.govresearchgate.net

In Vitro Experimental Models for Mechanistic Elucidation

To investigate the biological functions and mechanisms of action of this compound, researchers utilize various in vitro experimental models. These controlled laboratory systems allow for detailed studies of the molecular and cellular effects of 5,6-EC isomers.

Cell Culture Systems (e.g., Macrophages, Specific Cancer Cell Lines)

Cell culture systems are indispensable tools for studying the effects of 5,6-EC on specific cell types. These models allow for the controlled exposure of cells to 5,6α-EC and 5,6β-EC and the subsequent analysis of cellular responses.

Macrophages: Macrophage cell lines, such as the human THP-1 cell line, are used to study the role of oxysterols in processes related to atherosclerosis. nih.gov Research has investigated how different oxysterols, including 5,6-EC, affect cholesterol efflux and the expression of proteins involved in cholesterol transport, such as ABCA1 and ABCG1. nih.govjci.org

Cancer Cell Lines: A variety of cancer cell lines are used to explore the involvement of 5,6-EC in cancer biology. For example, the human breast cancer cell line MCF-7 has been instrumental in studying the metabolism of 5,6-EC and its role in the anticancer effects of drugs like tamoxifen (B1202). researchgate.netuniroma1.it In these cells, tamoxifen can lead to an accumulation of 5,6-ECs, which are then metabolized to other compounds with biological activity. researchgate.netnih.gov Studies in MCF-7 cells have shown that 5,6α-EC can modulate the activity of the liver X receptor β (LXRβ). researchgate.net

Other cancer cell lines used in 5,6-EC research include:

MDA-MB-231: A human breast cancer cell line used to investigate the cytotoxic effects of 5,6-EC isomers. researchgate.net

JJN3 and U266: Human myeloma cell lines used to demonstrate the anti-tumor activity of 5,6α-EC and 5,6β-EC, which were found to induce a form of cell death called oxiapoptophagy. nih.govresearchgate.net

LNCaP, DU-145, and PC-3: Human prostate cancer cell lines where the metabolite of 5,6-EC, cholestane-3β,5α,6β-triol, has been shown to suppress proliferation. mdpi.com

These cell culture models provide a platform to dissect the signaling pathways and molecular targets through which 5,6-EC isomers exert their biological effects.

Table 2: Examples of Cell Lines Used in this compound Research

| Cell Line | Cell Type | Research Focus | Key Findings |

| MCF-7 | Human Breast Cancer | Metabolism of 5,6-EC, effects of tamoxifen researchgate.netuniroma1.it | Tamoxifen induces accumulation of 5,6-ECs; 5,6α-EC modulates LXRβ researchgate.netnih.gov |

| MDA-MB-231 | Human Breast Cancer | Cytotoxicity of 5,6-EC isomers researchgate.net | Ectopic expression of SULT2B1b rendered cells sensitive to 5,6α-EC researchgate.net |

| JJN3 | Human Myeloma | Anti-tumor activity of 5,6-EC isomers nih.govresearchgate.net | 5,6α-EC and 5,6β-EC induce oxiapoptophagy nih.govresearchgate.net |

| U266 | Human Myeloma | Anti-tumor activity of 5,6-EC isomers nih.govresearchgate.net | 5,6α-EC and 5,6β-EC induce oxiapoptophagy nih.govresearchgate.net |

| THP-1 | Human Monocyte (differentiated into macrophages) | Cholesterol metabolism in atherosclerosis nih.gov | Used to study the effects of oxysterols on cholesterol transport proteins nih.govjci.org |

| LNCaP, DU-145, PC-3 | Human Prostate Cancer | Effects of 5,6-EC metabolites mdpi.com | Cholestane-3β,5α,6β-triol suppresses proliferation mdpi.com |

Primary Cell Isolation and Culture Techniques

The investigation of this compound's effects at the cellular level frequently involves the use of primary cells, which are isolated directly from tissues. This approach provides a more biologically relevant model compared to immortalized cell lines.

A notable example is the use of primary human outer root sheath (ORS) keratinocytes derived from plucked hair follicles. aston.ac.uk In these studies, ORS keratinocytes are isolated and cultured to investigate cellular responses to cholesterol and its metabolites. aston.ac.uk The general procedure involves seeding the isolated cells in appropriate culture plates and maintaining them in a specialized medium, such as Epilife, supplemented for keratinocyte growth. aston.ac.uk For experimental purposes, these primary cells can be subjected to various treatments, including exposure to cholesterol or its derivatives, and subsequent analysis of cellular processes like cholesterol efflux. aston.ac.uk

In the context of cancer research, particularly multiple myeloma (MM), primary CD138+ malignant plasma cells are isolated from the bone marrow of patients. nih.govmdpi.com The isolation process typically involves diluting the bone marrow aspirate, followed by a Ficoll gradient to separate the bone marrow nuclear cells (BMNCs). nih.gov From this mixed population, the CD138+ myeloma cells are specifically selected using techniques such as immunomagnetic-activated cell sorting (MACS) with CD138 microbeads. nih.gov These purified primary myeloma cells are then cultured in a suitable medium, like RPMI 1640, and can be used in viability assays (e.g., MTT assay) to assess the cytotoxic effects of compounds like 5,6α-EC and 5,6β-EC. nih.govmdpi.com

The extraction of lipids, including oxysterols like this compound, from cultured cells for analysis is a critical step. A common method involves a Bligh/Dyer procedure, where a chloroform:methanol mixture is added to the cell suspension to extract the lipids. lipidmaps.org For quantification, deuterated surrogate sterol standards are often added at this stage. lipidmaps.org The subsequent steps involve phase separation and collection of the organic lower phase containing the lipids. lipidmaps.org

In Vivo Animal Models for Systemic and Organ-Specific Studies

Animal models are indispensable for understanding the systemic and organ-specific effects of this compound in a living organism. These models, primarily involving rodents, allow for the investigation of its role in various physiological and pathological processes.

Dietary Intervention Models and Supplementation Studies

Dietary intervention studies in animals are a key method to investigate the impact of ingested this compound. In these models, animals are fed specially formulated diets containing the compound of interest. For instance, studies have utilized male Wistar rats fed a low-cholesterol diet supplemented with 5α,6α-epoxycholesterol for an extended period, such as 90 days, to assess its effects on nitrosative stress and inflammatory cytokine production. nih.gov Similarly, the impact of 5α,6α-epoxyphytosterols has been compared to that of 5α,6α-epoxycholesterol in rats on a low-cholesterol diet to evaluate their effects on the redox state. researchgate.net

In the context of atherosclerosis research, LDL receptor-deficient (LDLR-/-) and apolipoprotein E-deficient (ApoE-/-) mice are commonly used. ahajournals.org These mice are fed diets containing oxidized cholesterol, which includes various oxysterols like α-epoxycholesterol and β-epoxycholesterol, to study the acceleration of atherosclerosis development. ahajournals.org The diets are carefully controlled, with a specified percentage of the total cholesterol being in an oxidized form. ahajournals.org

Genetically Modified Animal Models for Pathway Dissection

Genetically modified animal models provide powerful tools to dissect the specific metabolic and signaling pathways involving this compound. Mice with targeted disruptions of genes encoding for key regulatory proteins, such as Liver X Receptors (LXRα and LXRβ), have been instrumental in understanding the role of these receptors in lipid metabolism. pancreapedia.orgoup.com LXRα null mice, for example, show a dysregulated response to high-cholesterol diets, highlighting the importance of this receptor in cholesterol homeostasis. oup.com

Transgenic mice overexpressing specific enzymes are also valuable. For instance, mice overexpressing human CYP46A1, a cholesterol 24S-hydroxylase, have been used to study the formation and metabolism of various oxysterols and cholestenoic acids in the circulation. nih.gov Another approach involves the in vivo silencing of specific genes in a targeted manner. For example, an adeno-associated viral vector (AAV) carrying a short-hairpin RNA (shRNA) against Cyp46a1 has been stereotactically injected into the hippocampus of mice to study the consequences of neuronal cholesterol accumulation. frontiersin.org While this model showed an increase in cholesterol, no significant change was observed in the levels of 5α,6α-epoxycholesterol. frontiersin.org

Furthermore, mouse models of diseases like Smith-Lemli-Opitz syndrome, which involves a defect in cholesterol biosynthesis, have been crucial for understanding the interplay between sterol metabolism and developmental signaling pathways like the Hedgehog pathway. rupress.orgd-nb.info

Techniques for Investigating this compound-Biomolecule Interactions (e.g., Protein Binding Assays)

Understanding the molecular mechanisms of this compound's action requires the study of its interactions with biomolecules, particularly proteins. A variety of in vitro assays are employed for this purpose.

Radiolabeled ligand displacement assays are a common technique to study the binding of this compound to its target receptors. In one such assay, the ability of 5,6-EC to bind to LXRα was demonstrated by its displacement of a radiolabeled ligand, with a measured EC50 of 76 nM. nih.govresearchgate.net Scintillation Proximity Assay (SPA) is another powerful method used for studying ligand-receptor interactions, especially for hydrophobic ligands like oxysterols. pnas.org This technique has been used to demonstrate the direct binding of various oxysterols to LXRs. pnas.org

Multiplexed LXR-cofactor peptide interaction assays are used to assess the ability of a ligand to induce the recruitment of cofactor peptides to LXRα and LXRβ. nih.govresearchgate.net 5,6-EC has been shown to induce the recruitment of several cofactor peptides to both LXR isoforms in a dose-dependent manner. researchgate.net

To investigate the interaction in a cellular context, a mammalian two-hybrid system can be utilized. This system can determine if the binding of 5,6-EC to LXR recruits coactivators within a cell. researchgate.net

Spectroscopic methods are also employed to study the binding interactions of 5,6-epoxycholesterols with proteins like human serum albumin (HSA). nih.gov Techniques such as circular dichroism can indicate changes in the secondary structure of the protein upon ligand binding. nih.gov For instance, the binding of 5,6α-EC and 5,6β-EC to HSA was found to increase its α-helical content. nih.gov Thermodynamic analysis can further reveal the nature of the binding, indicating whether it is a spontaneous and entropy-driven process. nih.gov

Molecular docking and other computational methods are often used in conjunction with experimental techniques to predict and visualize the binding sites and interactions between this compound and its target proteins. nih.govbiomedpharmajournal.org These in-silico studies can provide valuable insights into the structural basis of the interaction. biomedpharmajournal.org

Finally, to study the adduction of reactive oxysterol products to proteins, hydrophobic and click enrichment methods have been developed. acs.org These methods can help in the identification of proteins that are modified by these oxysterols. acs.org

Future Directions and Emerging Research Opportunities

Elucidation of Novel Metabolic Pathways and Downstream Products

A pivotal area of future research lies in the comprehensive mapping of the metabolic network surrounding 5,6-EC. While key downstream metabolites have been identified, the full spectrum of its metabolic fate is yet to be uncovered.